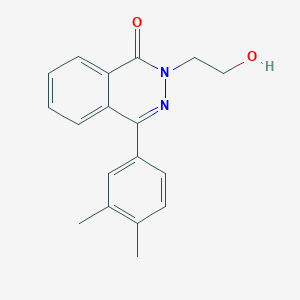
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one, also known as DPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPH belongs to the class of phthalazinone compounds and has been found to exhibit a range of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the production of ROS, which are involved in oxidative stress and inflammation. 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has also been shown to activate antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help to protect cells from oxidative damage. In addition, 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has been found to have neuroprotective effects, including the ability to protect against the toxicity of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. In addition, 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has been shown to be relatively safe and non-toxic, making it a suitable compound for use in in vitro and in vivo experiments.
However, there are also some limitations to using 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has been found to have limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one. One area of interest is the development of new synthesis methods that can produce 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one with improved yields and purity. Another area of interest is the investigation of 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one and to identify its potential targets in various biological processes.
Applications De Recherche Scientifique
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(11-13(12)2)17-15-5-3-4-6-16(15)18(22)20(19-17)9-10-21/h3-8,11,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACLAZOCFAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384494 | |
| Record name | ZINC00143973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one | |
CAS RN |
502936-39-2 | |
| Record name | ZINC00143973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,5-Dimethylpyrazol-1-yl)sulfonyl-4-methoxyphenyl]thiadiazole](/img/structure/B1656005.png)
![Ethanedione, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-phenyl-](/img/structure/B1656006.png)
![2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol](/img/structure/B1656007.png)
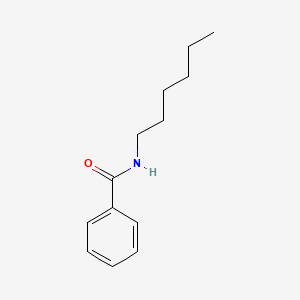
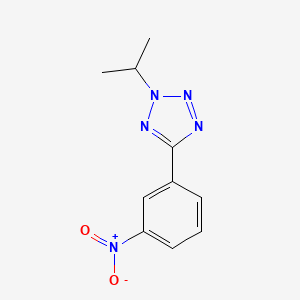
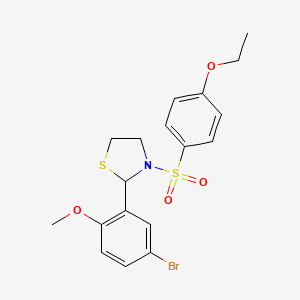
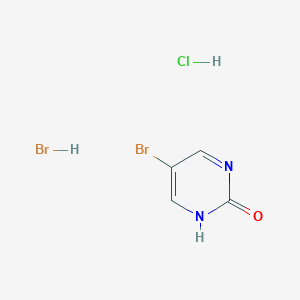

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B1656018.png)
![1-Anilino-3-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]urea](/img/structure/B1656019.png)
![Ethyl 5-cyano-6-[4-(phenylcarbamoyl)piperazin-1-yl]-2-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1656020.png)
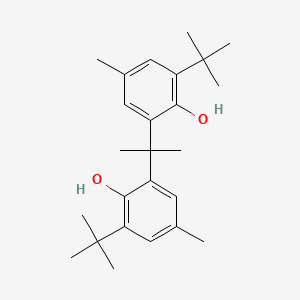
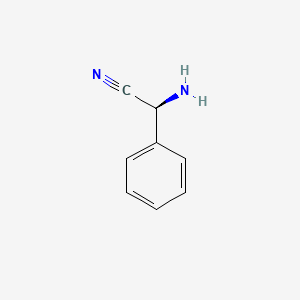
![5-[8-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)octyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B1656028.png)